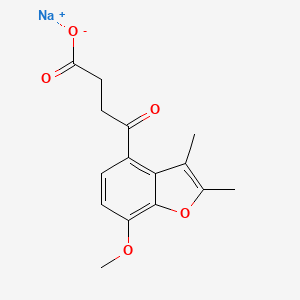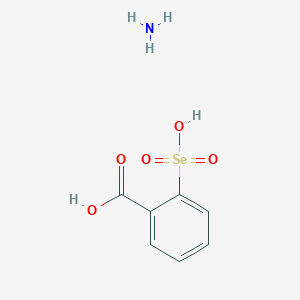
2-Selenonobenzoic acid--ammonia (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Selenonobenzoic acid–ammonia (1/1) is a compound that consists of 2-selenonobenzoic acid and ammonia in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-selenonobenzoic acid–ammonia (1/1) typically involves the reaction of 2-selenonobenzoic acid with ammonia under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a specific temperature and pressure to ensure the formation of the desired product. The reaction can be represented as follows:
2-Selenonobenzoic acid+Ammonia→2-Selenonobenzoic acid–ammonia (1/1)
Industrial Production Methods
Industrial production of 2-selenonobenzoic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Selenonobenzoic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenonic acid derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The compound can undergo substitution reactions where the ammonia group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Selenonic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Selenonobenzoic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-selenonobenzoic acid–ammonia (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and modulate signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Selenobenzoic acid: Lacks the ammonia component but shares similar chemical properties.
Selenonic acid derivatives: Formed through oxidation reactions.
Selenol derivatives: Formed through reduction reactions.
Uniqueness
2-Selenonobenzoic acid–ammonia (1/1) is unique due to its specific combination of 2-selenonobenzoic acid and ammonia, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
66616-98-6 |
|---|---|
Fórmula molecular |
C7H9NO5Se |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
azane;2-selenonobenzoic acid |
InChI |
InChI=1S/C7H6O5Se.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
Clave InChI |
QPNRBTJHYZRMJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[Se](=O)(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


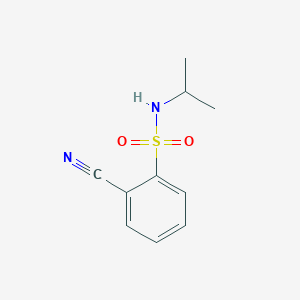
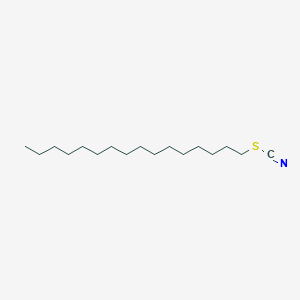
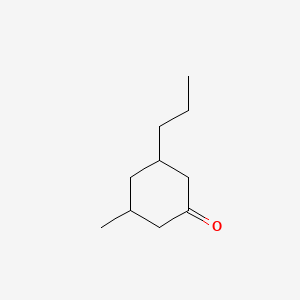
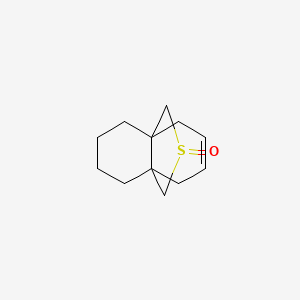

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

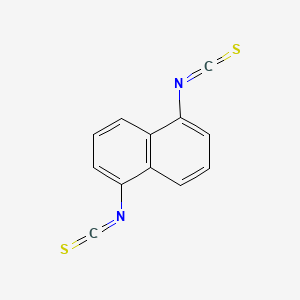
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
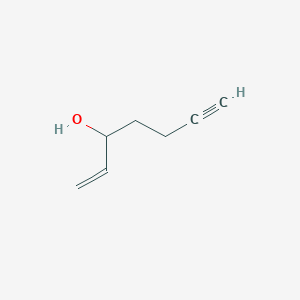
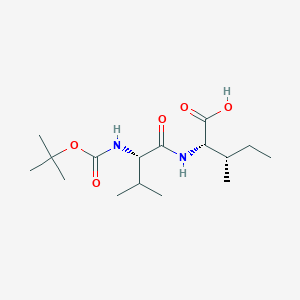
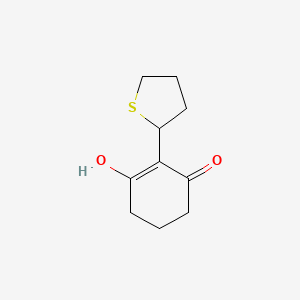
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
